Methyl [(4-cyanophenyl)sulfamoyl]carbamate
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Overview
Description
Methyl [(4-cyanophenyl)sulfamoyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methyl carbamate group attached to a 4-cyanophenyl sulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4-cyanophenyl)sulfamoyl]carbamate typically involves the reaction of 4-cyanophenyl isocyanate with methyl carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-cyanophenyl)sulfamoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl [(4-cyanophenyl)sulfamoyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of methyl [(4-cyanophenyl)sulfamoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4-nitrophenyl)sulfamoyl]carbamate
- Methyl [(4-methoxyphenyl)sulfamoyl]carbamate
- Methyl [(4-chlorophenyl)sulfamoyl]carbamate
Uniqueness
Methyl [(4-cyanophenyl)sulfamoyl]carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
503310-68-7 |
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Molecular Formula |
C9H9N3O4S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
methyl N-[(4-cyanophenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C9H9N3O4S/c1-16-9(13)12-17(14,15)11-8-4-2-7(6-10)3-5-8/h2-5,11H,1H3,(H,12,13) |
InChI Key |
QZZQSCRWKKGIKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NS(=O)(=O)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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